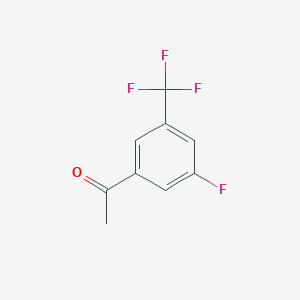

3'-Fluoro-5'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIYAWLPLVWTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372119 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-54-8 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Ketones

An In-Depth Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)acetophenone

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's properties, synthesis, characterization, applications, and safety protocols, grounding technical data with practical, field-proven insights.

The introduction of fluorine and fluorinated moieties, such as the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[1] These substitutions can profoundly alter a compound's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1] this compound (CAS No. 202664-54-8 ) is a prime example of a strategically designed intermediate that leverages these benefits. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, makes it a highly valuable precursor for synthesizing complex, biologically active compounds, particularly in the development of novel therapeutics.[2] This guide serves to elucidate the core scientific principles and practical methodologies associated with this important chemical entity.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 202664-54-8 | [3] |

| Molecular Formula | C₉H₆F₄O | |

| Molecular Weight | 206.14 g/mol | [4] |

| Synonyms | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, 3-Acetyl-5-fluorobenzotrifluoride | [2][3] |

| Appearance | White/clear crystals | [2] |

| Boiling Point | 180.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.449 | [2][3] |

| Storage Conditions | 2-8°C, Protect from light | [2] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of substituted acetophenones often relies on robust and well-established chemical transformations. A representative and industrially relevant pathway to this compound proceeds from 3-fluoro-5-(trifluoromethyl)aniline, leveraging a diazotization-coupling-hydrolysis sequence. This multi-step process is favored for its reliability and scalability.

Caption: Representative synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline

-

Rationale: This initial step converts the primary aromatic amine into a diazonium salt, a versatile intermediate highly susceptible to nucleophilic substitution. The reaction is conducted at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing.

-

Procedure:

-

Slowly add 3-fluoro-5-(trifluoromethyl)aniline to a pre-cooled (0°C) aqueous solution of sulfuric acid in a four-neck flask equipped with a mechanical stirrer and thermometer.

-

Maintain the temperature between 0–5°C while adding a solution of sodium nitrite (NaNO₂) dropwise.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes to ensure complete formation of the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.

-

Step 2: Copper-Catalyzed Coupling with Acetaldoxime

-

Rationale: The diazonium salt is coupled with acetaldoxime in the presence of a copper salt catalyst. The copper catalyst is crucial for facilitating the reaction, which forms a new carbon-carbon bond. Precise control of pH and temperature is critical to maximize yield and minimize side reactions.

-

Procedure:

-

In a separate reaction vessel, prepare a mixture of acetaldoxime, a copper salt (e.g., copper sulfate or copper acetate), acetic acid, and an organic solvent like toluene.[5][6]

-

Cool this mixture to below 5°C.

-

Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture. Simultaneously, add a base (e.g., 30% sodium hydroxide solution) dropwise to maintain the pH of the reaction mixture between 4.0 and 4.5.[5][6]

-

After the addition, allow the reaction to proceed to completion. The reaction progress can be monitored by GC or TLC.

-

Once complete, separate the organic (toluene) layer containing the coupled oxime intermediate.

-

Step 3: Hydrolysis to the Final Product

-

Rationale: The final step involves the acid-catalyzed hydrolysis of the oxime intermediate to the desired ketone. Heating the mixture drives the reaction to completion.

-

Procedure:

-

Add aqueous hydrochloric acid (e.g., 20% concentration) to the organic phase from the previous step.[6]

-

Heat the mixture to reflux (approximately 90–95°C) with vigorous stirring until the hydrolysis is complete (monitor by GC).[6]

-

After cooling, separate the organic layer. Wash it with a mild base (e.g., sodium bicarbonate solution) and then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent (toluene) under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity this compound.

-

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A multi-technique approach is employed for comprehensive characterization.

Caption: Integrated workflow for the analytical characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the acetyl group protons (a singlet around 2.6 ppm) and distinct splitting patterns for the aromatic protons, confirming the substitution pattern.

-

¹³C NMR: Provides the number of unique carbon environments, including signals for the carbonyl carbon, methyl carbon, and aromatic carbons (with C-F couplings).

-

¹⁹F NMR: Crucial for fluorinated compounds. It will show two distinct signals: one for the aromatic fluorine and another for the -CF₃ group, confirming their presence and chemical environment.

-

-

Infrared (IR) Spectroscopy: Will display a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1690-1710 cm⁻¹. Additional bands will confirm the presence of the C-F bonds and the aromatic ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.14 g/mol .

-

Chromatography (GC/HPLC): These techniques are essential for determining the purity of the final product, often reported as a percentage (e.g., >98%).

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of high-value organic molecules.[4]

-

Pharmaceuticals: Its principal application is in the synthesis of active pharmaceutical ingredients (APIs). It serves as a building block for creating compounds aimed at treating pain-related conditions.[4][2] The dual fluorine substitution pattern is intentionally designed to enhance the pharmacological profile of the final drug candidate, improving aspects like cell membrane permeability and resistance to metabolic degradation.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for advanced pesticides and herbicides. The trifluoromethyl group is a well-known feature in many modern agrochemicals, contributing to their potency and stability.

-

Materials Science: Fluorinated aromatic ketones are also used in the development of specialized polymers and advanced materials where properties like thermal stability and chemical resistance are desired.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[3]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[7][8]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[7][9]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Storage:

References

-

3′-FLUORO-5′-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 202664-54-8. ChemWhat. [Link]

-

Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer. [Link]

-

MSDS of 3',5'-Bis(trifluoromethyl)acetophenone. Capot Chemical. [Link]

-

The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

3'-(Trifluoromethyl)acetophenone. NIST WebBook. [Link]

- Method for synthesizing m-trifluoromethyl acetophenone.

- Process for the preparation of trifluoromethyl acetophenone.

- Method for synthesizing m-trifluoromethyl acetophenone.

-

3'-(Trifluoromethyl)acetophenone IR Spectrum. NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 202664-54-8 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 202664-54-8 [chemicalbook.com]

- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 7. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the repertoire of fluorinated building blocks, 3'-Fluoro-5'-(trifluoromethyl)acetophenone stands out as a versatile and highly valuable intermediate. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, offers a unique combination of electronic and steric properties that are highly sought after in the design of novel therapeutics.

This technical guide provides an in-depth exploration of this compound, offering insights into its chemical and physical properties, robust analytical characterization, synthesis methodologies, and its critical role in the development of advanced pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just data, but a deeper understanding of the causality behind its application and synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and process development. The data presented below provides a comprehensive physicochemical and spectroscopic profile of this compound.

Core Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O | [1] |

| Molecular Weight | 206.14 g/mol | [1] |

| CAS Number | 202664-54-8 | [1] |

| Appearance | Clear, colorless to very slightly yellow liquid | [2] |

| Boiling Point | ~180.6 °C (Predicted) | [1] |

| Density | ~1.299 g/cm³ (Predicted) | [1] |

Spectroscopic Data for Structural Elucidation

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics, which serve as a benchmark for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural analysis of fluorinated compounds. The presence of both ¹⁹F and ¹H active nuclei provides a wealth of information.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbon atoms attached to or near the fluorine and trifluoromethyl groups will exhibit characteristic chemical shifts and coupling constants (J-coupling).

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated molecules due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[3][4] Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns provide unambiguous confirmation of the substitution pattern.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Bands in the region of 1600-1450 cm⁻¹ due to C=C stretching in the aromatic ring.

-

Strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of C-F bonds of the trifluoromethyl group.[1]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): An intense peak at m/z 206, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation of acetophenones is well-understood.[7][8] A primary fragmentation pathway involves the loss of the methyl group (•CH₃), leading to a prominent peak at m/z 191 (M-15). Further fragmentation can involve the loss of carbon monoxide (CO) from this fragment, resulting in a peak at m/z 163. The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns, including the loss of •CF₃.[9]

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route is often dictated by the availability of starting materials, scalability, and desired purity of the final product. A common and logical approach involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Illustrative Synthetic Workflow: Grignard Reaction

The following diagram outlines a logical workflow for the synthesis of this compound via a Grignard reagent.

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

The following protocol is a representative example based on well-established procedures for Grignard reactions and subsequent acylations.[10]

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

-

Slowly add the remaining bromide solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Acylation Reaction

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Initiation with Iodine: The surface of magnesium metal is often coated with a layer of magnesium oxide, which can inhibit the reaction. A small amount of iodine helps to activate the magnesium surface.

-

Temperature Control during Acylation: The reaction of the Grignard reagent with the acylating agent is highly exothermic. Low temperatures are maintained to control the reaction rate and prevent side reactions.

-

Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and protonates the intermediate alkoxide without causing unwanted side reactions that could occur with stronger acids.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The presence of both a fluorine and a trifluoromethyl group can significantly enhance the pharmacological properties of a lead compound.[11][12][13] The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve membrane permeability and bioavailability.[11][14] It can also block metabolic pathways, leading to a longer half-life of the drug in the body.

Case Study: Synthesis of Chiral Alcohols for Neuroprotective Agents

A notable application of a closely related compound, 3'-(trifluoromethyl)acetophenone, is in the synthesis of the chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a key building block for the preparation of neuroprotective compounds.[13] The synthesis is achieved through the asymmetric reduction of the ketone, a reaction that can be catalyzed by enzymes, demonstrating the synergy between organic synthesis and biotechnology.

Caption: Application in the synthesis of a key chiral intermediate for neuroprotective agents.

This example underscores the importance of this compound and its analogs as precursors to high-value, stereochemically defined intermediates for the pharmaceutical industry. The principles of this transformation are directly applicable to this compound, paving the way for the synthesis of novel, dually fluorinated chiral alcohols with potentially enhanced therapeutic properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique substitution pattern offers a gateway to novel molecular architectures with potentially superior pharmacological profiles. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, empowers researchers to leverage its full potential in the quest for new and improved therapeutics. The self-validating nature of its analytical characterization ensures the integrity of subsequent synthetic steps, a critical aspect of trustworthy and reproducible scientific research. As the demand for more effective and safer drugs continues to grow, the importance of well-characterized and strategically designed building blocks like this compound will undoubtedly continue to rise.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link][11]

-

1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone. ChemBK. Available at: [Link][1]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][14]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link][12][15]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link][16]

-

SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Nitrite. Available at: [Link][17]

-

The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link][14]

-

3'-(Trifluoromethyl)acetophenone. NIST WebBook. Available at: [Link][15][16]

-

Method for synthesizing m-trifluoromethyl acetophenone. Google Patents. Available at: [17][18]

-

Cas 349-76-8,3'-(Trifluoromethyl)acetophenone. LookChem. Available at: [Link][2]

-

Solubility of 4-(trifluoromethyl)acetophenone in different organic solvent... ResearchGate. Available at: [Link][19]

-

3'-(Trifluoromethyl) acetophenone. ChemBK. Available at: [Link][20]

-

19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link][5]

-

Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. Available at: [10]

-

Fluorine NMR. University of Rochester. Available at: [Link][3]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link][4]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link][9]

-

Interpretation Mass spectral interpretation is not a trivial process. University of Arizona. Available at: [Link][7]

-

19Flourine NMR. University of Ottawa. Available at: [Link][6]

-

3'-(Trifluoromethyl)acetophenone. SpectraBase. Available at: [Link][21]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central. Available at: [Link][13]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link][22]

-

Mass spectra of acetophenone in the molecular ion region. ResearchGate. Available at: [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 349-76-8,3'-(Trifluoromethyl)acetophenone | lookchem [lookchem.com]

- 3. biophysics.org [biophysics.org]

- 4. azom.com [azom.com]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. asdlib.org [asdlib.org]

- 8. researchgate.net [researchgate.net]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 16. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 17. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. chembk.com [chembk.com]

- 21. spectrabase.com [spectrabase.com]

- 22. mdpi.com [mdpi.com]

Technical Guide to the Physicochemical Characterization of 3'-Fluoro-5'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive overview of the core physical and spectral properties of 3'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-54-8), a key fluorinated building block in modern medicinal and agrochemical research. Due to the limited publicly available experimental data for this specific compound, this guide establishes a framework for its characterization. We will leverage data from the closely related analogue, 3'-(Trifluoromethyl)acetophenone (CAS No. 349-76-8), to illustrate the principles and experimental methodologies essential for its analysis. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and the practical, field-proven protocols required for its empirical validation.

Introduction and Strategic Importance

Fluorinated organic compounds have become indispensable in the development of modern pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a high-value synthetic intermediate, featuring two distinct fluorine-containing moieties: a fluoro group and a trifluoromethyl group. This dual substitution pattern presents a unique electronic and steric profile, making it a desirable scaffold for creating novel bioactive agents.

A thorough understanding of a compound's physical properties is not merely an academic exercise; it is the bedrock of successful process development, formulation, and quality control. Properties such as boiling point, solubility, and spectral characteristics dictate everything from reaction conditions and purification strategies to storage and handling. This guide explains the causality behind the selection of analytical techniques and provides robust, self-validating protocols for their execution.

Compound Identification and Core Properties

Precise identification is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | SynQuest Labs[1] |

| CAS Number | 202664-54-8 | SynQuest Labs[1] |

| Molecular Formula | C₉H₆F₄O | SynQuest Labs[1] |

| Molecular Weight | 206.14 g/mol | Oakwood Chemical[2] |

| Structure |  | - |

While specific experimental data for properties like boiling point and density are not widely published for this compound, we can infer its likely characteristics and outline the definitive methods for their determination by examining its structural analogue, 3'-(Trifluoromethyl)acetophenone.

Table 2.1: Physicochemical Properties of Analogue Compound: 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8)

| Property | Value | Significance & Rationale |

| Appearance | Colorless to red to green clear liquid | Provides a first-pass quality check. Color variation may indicate impurities.[3] |

| Boiling Point | 198-200 °C at 760 mmHg | Critical for purification by distillation and for defining safe upper-temperature limits in reactions.[4][5] |

| Density | 1.235 - 1.26 g/mL at 25 °C | Essential for process calculations, including reactor volume and mass transfer estimations.[3][5] |

| Refractive Index (n20/D) | 1.4611 | A rapid and non-destructive method for identity and purity verification.[5] |

| Flash Point | 79 - 83 °C (closed cup) | Defines the flammability hazard and dictates storage and handling requirements.[6] |

| Water Solubility | 0.62 g/L at 25 °C | Impacts choices for aqueous workups, extraction solvents, and environmental fate. |

| LogP (Partition Coeff.) | 2.55 - 2.91 | Predicts lipophilicity, a key parameter in drug design for membrane permeability and bioavailability.[6] |

Experimental Workflows & Methodologies

The following sections detail the authoritative protocols for determining the key physical properties of novel acetophenone derivatives like the title compound.

Boiling Point Determination via Ebulliometry

Causality: For high-purity compounds, determining the boiling point under controlled pressure is fundamental for establishing a reliable physical constant. While distillation is common, a dedicated ebulliometer provides higher accuracy by ensuring a true vapor-liquid equilibrium. This is critical for thermodynamic calculations and validating purification processes.

Protocol:

-

Apparatus Setup: Assemble the ebulliometer, ensuring the boiling flask, condenser, and calibrated thermometer or thermocouple are correctly positioned. The system must be sealed to allow for pressure control.

-

Sample Introduction: Charge the boiling flask with approximately 10-15 mL of the sample. Add boiling chips to ensure smooth boiling.

-

Pressure Regulation: Connect the apparatus to a vacuum pump and a precise pressure controller/manometer. Set the target pressure (e.g., 760 mmHg for atmospheric boiling point).

-

Heating: Gradually heat the sample using a heating mantle.

-

Equilibrium Measurement: Observe the temperature reading. The boiling point is the stable temperature at which the liquid and vapor phases are in equilibrium, characterized by a steady reflux on the thermometer bulb.

-

Data Recording: Record the stable temperature and the precise pressure. Repeat the measurement at different pressures if a vapor pressure curve is desired.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment (Shake-Flask Method)

Causality: Understanding a compound's solubility in various solvents is paramount for drug development (formulation) and chemical synthesis (reaction media, crystallization). The shake-flask method, while simple, is a gold-standard technique for determining thermodynamic solubility.

Protocol:

-

Preparation: In a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each test solvent (e.g., water, ethanol, DMSO, toluene).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical technique, such as HPLC-UV or quantitative NMR.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopy provides an unambiguous structural confirmation. Based on the structure of this compound, the following spectral characteristics are predicted. The data from the analogue compound (CAS 349-76-8) is provided for illustrative context.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR is expected to show signals for the acetyl methyl group (a singlet around 2.6 ppm) and the aromatic protons. The aromatic region will be complex due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~196 ppm), the methyl carbon (~26 ppm), the trifluoromethyl carbon (a quartet), and the aromatic carbons, which will exhibit C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group, each with its own characteristic chemical shift and coupling pattern.

Illustrative Data (¹H NMR for Analogue CAS 349-76-8): Signals are observed at approximately 8.21, 8.15, 7.82, and 7.62 ppm for the aromatic protons, and a singlet at 2.65 ppm for the methyl protons.[10]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful tool for identifying functional groups. The presence of a strong, sharp absorption band for the carbonyl group is a key diagnostic feature for acetophenones.

-

Predicted Absorptions:

-

~1690-1710 cm⁻¹: A strong C=O (carbonyl) stretch.

-

~1100-1350 cm⁻¹: Strong, complex bands corresponding to C-F stretching from the -CF₃ and Ar-F groups.

-

~2900-3100 cm⁻¹: C-H stretching from the methyl and aromatic groups.

-

The NIST Chemistry WebBook provides an evaluated IR spectrum for the analogue compound, which can be used as a reference.[9]

Caption: Relationship between Structure and Physical Properties.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of identity.

-

Expected Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 206.14. Key fragmentation patterns would include the loss of the methyl group ([M-15]⁺) to form the acylium ion, and the loss of the acetyl group ([M-43]⁺). The NIST database contains the EI mass spectrum for the analogue compound, showing a molecular ion at m/z 188 and a base peak at m/z 173, corresponding to the loss of the methyl group.[11]

Safety and Handling

As a research chemical, this compound must be handled with appropriate care. The following precautions are based on the Safety Data Sheet (SDS) provided by SynQuest Laboratories.[1]

-

Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable intermediate whose full potential is unlocked through a precise understanding of its physical properties. This guide provides the essential framework for its characterization, from fundamental identifiers to the authoritative experimental protocols required for empirical validation. By applying these methodologies, researchers can ensure the quality, safety, and successful application of this compound in their synthetic and developmental endeavors.

References

-

Chemsrc. (2025). 3′-(Trifluoromethyl)acetophenone | CAS#:349-76-8. [Link]

-

Deepak Nitrite Ltd. (2023). Safety Data Sheet: 3-(Trifluoromethyl) acetophenone. [Link]

-

ChemBK. (2024). 3'-(Trifluoromethyl) acetophenone. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. [Link]

-

ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. [Link]

-

PubChem. (n.d.). 3',4',5'-Trifluoroacetophenone. [Link]

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone - Mass Spectrum. [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone - IR Spectrum. [Link]

-

Capot Chemical. (2012). MSDS of 3',5'-Bis(trifluoromethyl)acetophenone. [Link]

-

Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. [Link]

- Google Patents. (2021). WO 2021/171301 A1: A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]

-

Chem-Impex. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]

- Google Patents. (n.d.).

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound [oakwoodchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 3′-(三氟甲基)苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

- 8. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 10. 3'-(Trifluoromethyl)acetophenone(349-76-8) IR Spectrum [chemicalbook.com]

- 11. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

An In-depth Technical Guide to 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after in the development of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of 3'-Fluoro-5'-(trifluoromethyl)acetophenone, a key fluorinated building block. As Senior Application Scientists, our goal is to synthesize foundational chemical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Chemical Identity and Nomenclature

The compound commonly referred to as this compound is systematically named according to IUPAC nomenclature guidelines. Understanding the precise nomenclature is critical for unambiguous communication in scientific literature and patent applications.

Common Name: this compound

IUPAC Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

Rationale for IUPAC Name: The IUPAC naming convention for aromatic ketones, such as acetophenone derivatives, treats the acyl group as the principal functional group. The core of the name is "ethanone," indicating a two-carbon ketone. The phenyl group attached to the carbonyl carbon is considered a substituent. The locant "1-" indicates that the phenyl group is attached to the first carbon of the ethanone chain. The substituents on the phenyl ring, "fluoro" and "trifluoromethyl," are listed alphabetically, and their positions are indicated by the locants "3-" and "5-", respectively.

Chemical Structure:

Figure 1. Chemical structure of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 202664-54-8[1] |

| Molecular Formula | C₉H₆F₄O[1] |

| Molecular Weight | 206.14 g/mol [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for designing robust reaction conditions and purification protocols.

| Property | Value | Source |

| Boiling Point | 180.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.449 | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Synthesis Methodologies

The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one can be approached through several strategic disconnections. The choice of a particular synthetic route is often dictated by the availability of starting materials, scalability, and desired purity of the final product. Two prevalent methods are the Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction Approach

The Grignard reaction provides a powerful and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing the target molecule, this approach involves the preparation of a Grignard reagent from a suitably substituted bromobenzene, followed by its reaction with an acetylating agent.

Conceptual Workflow:

Figure 2. Grignard reaction workflow for the synthesis.

Detailed Experimental Protocol (Adapted from a similar synthesis[2][3][4]):

Materials:

-

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride

-

Aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous THF dropwise to the magnesium turnings.

-

The reaction is exothermic and should be initiated with gentle heating if necessary. Once initiated, the reaction should be maintained at a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

-

-

Acylation:

-

In a separate flask, cool a solution of acetic anhydride in anhydrous THF to 0°C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled acetic anhydride solution via a cannula, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding it to a cooled aqueous HCl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Slow Addition: The formation of the Grignard reagent and the subsequent acylation are exothermic reactions. Slow addition of the reagents helps to control the reaction temperature and prevent the formation of side products.

-

Acidic Work-up: The initial product of the Grignard addition to the anhydride is a magnesium salt. Acidification protonates this salt, leading to the formation of the desired ketone.

-

Bicarbonate Wash: The sodium bicarbonate wash is crucial to neutralize any remaining acid and to remove any unreacted acetic anhydride.

Spectroscopic Characterization

Unequivocal characterization of the synthesized product is essential for confirming its identity and purity. The following are typical spectroscopic data for related trifluoromethylated acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and signals in the aromatic region corresponding to the protons on the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to fluorine and the trifluoromethyl group will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-F and C-H stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.14 g/mol ). Fragmentation patterns will be consistent with the structure of an acetophenone derivative.

Applications in Drug Discovery and Medicinal Chemistry

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique properties that are highly desirable in drug candidates.[5]

Key Advantages in Drug Design:

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be exploited to enhance its binding affinity to a biological target.

Example Application: This building block is a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes and modulators of receptors. For instance, it can be used in the synthesis of neuroprotective agents.[6] The ketone functionality can be readily converted to other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse range of chemical scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one.

Hazard Identification:

-

Skin and Eye Irritant: The compound is irritating to the skin and eyes.[7]

-

Respiratory Irritant: Inhalation of vapors or dust may cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a versatile and valuable building block for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique combination of a fluorine atom and a trifluoromethyl group offers a powerful tool for modulating the properties of organic molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable scientists to effectively utilize this compound in their research and development endeavors.

References

-

ChemBK. 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone. Available at: [Link]

- Leazer Jr., J. L., & Cvetovich, R. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3`-(Trifluoromethyl)acetophenone.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.

- Supporting Information for [Journal Article Title]. (n.d.).

- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Biosynth. (n.d.). 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone.

- PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one.

- PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone.

- PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one.

- Applications of Friedel–Crafts reactions in total synthesis of n

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. (2022, April 8). PMC.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.

- Qingmu Pharmaceutical. (n.d.). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone.

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- A simple building-block in the synthesis of novel trifluoromethyl

- ChemBK. (2024, April 9). 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, 5-Acetyl-2-fluorobenzotrifluoride.

- Fluorinated building blocks in drug design: new p

- BLDpharm. (n.d.). 1-(3-FLUORO-5-(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE.

- Oakwood Chemical. (n.d.). 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone.

- ResearchGate. (n.d.). 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz).

- NIST WebBook. (n.d.). 1,3,5-Trifluorobenzene.

- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum.

- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021, August 19). PMC.

- Appretech Scientific Limited. (n.d.). 1-(3-amino-5-(trifluoromethyl)phenyl)ethan-1-one.

- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

- AA Blocks. (n.d.). 940291-87-2 | 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one.

- SpectraBase. (n.d.). Ethanone, 1-[4-[4,6-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-1,3,5-triazin-2-yl]amino]phenyl- - Optional[MS (GC)] - Spectrum.

Sources

- 1. chembk.com [chembk.com]

- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Predicted Spectroscopic Data of 3'-Fluoro-5'-(trifluoromethyl)acetophenone

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-Fluoro-5'-(trifluoromethyl)acetophenone, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of published experimental spectra for this specific molecule (CAS Number: 202664-54-8), this document serves as an in-depth theoretical framework. By applying fundamental principles of spectroscopic analysis and drawing comparisons with structurally similar compounds, we can confidently predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a practical resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the aromatic ring that significantly influences its spectroscopic properties. The presence of a fluorine atom and a trifluoromethyl group, both highly electronegative, creates a distinct electronic environment that is readily probed by various spectroscopic techniques. Understanding the interplay of these substituents is crucial for the accurate interpretation of the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with the fluorine atoms introducing characteristic splitting patterns.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 2.6 | Singlet (s) | N/A | -COCH₃ |

| ~ 7.8 - 8.2 | Multiplet (m) | J(H,F) and J(H,H) are expected | Aromatic Protons (H-2', H-4', H-6') |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine NMR of organic compounds.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) would be preferable to resolve the complex splitting patterns anticipated in the aromatic region due to proton-fluorine couplings.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbons directly attached to or near the fluorine atoms will exhibit characteristic splitting (C-F coupling).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 27 | Quartet (q) | Small J(C,F) from CF₃ | -COCH₃ |

| ~ 115 - 140 | Multiplets (m) | Various J(C,F) | Aromatic Carbons |

| ~ 161 - 164 | Doublet (d) | Large ¹J(C,F) | C-F |

| ~ 120 - 125 | Quartet (q) | Large ¹J(C,F) | -CF₃ |

| ~ 196 | Singlet (s) | N/A | C=O |

Expertise in Interpretation: The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon directly bonded to the single fluorine atom will show a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also exhibit smaller long-range couplings to the fluorine atoms. The principles of interpreting NMR spectra of fluorinated compounds are well-established.[2][3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[1]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Sources

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 3'-Fluoro-5'-(trifluoromethyl)acetophenone

Executive Summary

3'-Fluoro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone with significant applications as a building block in medicinal chemistry and materials science, often utilized in the synthesis of compounds for treating pain-related conditions[1]. A thorough understanding of its molecular structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a primary tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical, field-proven experimental protocols. We will dissect the influence of the fluorine, trifluoromethyl, and acetyl substituents on the proton chemical shifts and coupling patterns, offering a predictive framework that enables researchers to confidently interpret the empirical data.

Molecular Structure and Properties

Before delving into the spectral analysis, it is essential to understand the fundamental characteristics of the molecule.

-

IUPAC Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one[2]

-

Molecular Formula: C₉H₆F₄O[1]

-

Molecular Weight: 206.14 g/mol [1]

-

CAS Number: 202664-54-8[1]

The structure features a central benzene ring substituted at the 1', 3', and 5' positions. The interplay between the electron-withdrawing acetyl and trifluoromethyl groups and the electronegative fluorine atom dictates the electronic environment of each proton, resulting in a unique and interpretable ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Theoretical ¹H NMR Spectral Prediction

A robust analysis begins with a prediction of the spectrum based on fundamental principles of chemical structure and substituent effects. The molecule has two distinct proton environments: the acetyl methyl group and the aromatic ring.

The Acetyl Protons (-CH₃)

The three protons of the acetyl methyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet (s) . In unsubstituted acetophenone, this peak typically appears around δ 2.61 ppm[3]. The aromatic ring in our target molecule is substituted with two strong electron-withdrawing groups (-F and -CF₃). These groups will withdraw electron density from the ring and, to a lesser extent, from the acetyl group, causing a slight downfield shift. For comparison, the methyl singlet in 3'-(trifluoromethyl)acetophenone is observed at δ 2.65 ppm[4]. We can therefore predict this peak to appear slightly above δ 2.6 ppm.

The Aromatic Protons (Ar-H)

The aromatic region is more complex, featuring three distinct protons: H-2', H-4', and H-6'. Their chemical shifts and splitting patterns are governed by the electronic effects of the substituents and their coupling interactions.

Electronic Environment:

-

Trifluoromethyl (-CF₃) group: This is a powerful electron-withdrawing group, primarily through a negative inductive effect (-I). It strongly deshields nearby protons[5].

-

Fluorine (-F) atom: Fluorine is highly electronegative, exerting a strong -I effect. However, it also possesses lone pairs that can be donated into the aromatic π-system, creating a positive resonance effect (+R)[5]. While the inductive effect generally dominates, the resonance effect can influence shielding.

-

Acetyl (-COCH₃) group: This group is deactivating and electron-withdrawing through both inductive and resonance effects (-I, -R).

Based on these effects, we can predict the relative chemical shifts. All three aromatic protons will be significantly downfield due to the presence of three electron-withdrawing groups. The protons at the 2' and 6' positions, being ortho to the acetyl group and also meta to the other powerful withdrawing groups, are expected to be the most deshielded.

Splitting Patterns (Multiplicity): The multiplicity of each aromatic signal is determined by spin-spin coupling (J-coupling) with neighboring protons and the ¹⁹F nucleus.

-

H-2' : This proton is meta to H-4' (⁴JHH, typically 1-3 Hz) and meta to the fluorine at C-3' (⁴JHF, typically ~4 Hz)[6][7]. It may also experience a long-range coupling to the -CF₃ group. The signal for H-2' is predicted to be a complex multiplet, likely appearing as a narrow triplet or a doublet of doublets.

-

H-4' : This proton is coupled to H-2' (meta, ⁴JHH) and H-6' (meta, ⁴JHH). Crucially, it is also ortho to the fluorine at C-3' (³JHF), which typically exhibits a larger coupling constant of 2-15 Hz[7]. This will be the most complex signal, likely a triplet of doublets (td) or a broader multiplet.

-

H-6' : This proton is meta to H-4' (⁴JHH) and also meta to the fluorine at C-3' (⁴JHF). It is also positioned ortho to the -CF₃ group, and long-range coupling to the three fluorine nuclei is possible. This signal is expected to be a complex multiplet, similar to H-2'.

Summary of Predicted ¹H NMR Parameters

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Interactions |

| -CH ₃ | ~ 2.7 | Singlet (s) | None |

| H -2' | 8.0 - 8.3 | Multiplet (m) | ⁴JHH (to H-4'), ⁴JHF (to F-3') |

| H -4' | 7.8 - 8.1 | Multiplet (m) | ⁴JHH (to H-2', H-6'), ³JHF (to F-3') |

| H -6' | 8.1 - 8.4 | Multiplet (m) | ⁴JHH (to H-4'), ⁴JHF (to F-3') |

Experimental Protocol for ¹H NMR Data Acquisition

This section details a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation

Rationale: Proper sample preparation is critical to avoid signal broadening, artifacts, and poor resolution. The choice of solvent is paramount.

-

Massing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing solubility issues or line broadening from aggregation.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the NMR tube. Causality: CDCl₃ is a standard, relatively non-polar solvent that readily dissolves many organic compounds and has a minimal residual solvent signal (δ 7.26 ppm). TMS provides a sharp singlet at δ 0.00 ppm, serving as an internal reference for accurate chemical shift calibration.

-

Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved. Visually inspect for any undissolved particulate matter. Causality: A homogeneous solution is essential for acquiring sharp, symmetrical NMR signals. Inhomogeneity leads to significant line broadening.

NMR Spectrometer Setup and Acquisition

Rationale: The chosen acquisition parameters are a balance between obtaining high-resolution data and practical experimental time. A higher field strength (≥400 MHz) is strongly recommended to resolve the complex couplings in the aromatic region.

-

Instrument Tuning: Tune and match the NMR probe for the ¹H frequency. Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, improving sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A stable lock ensures the field does not drift during acquisition. High homogeneity, achieved through shimming, is crucial for minimizing peak width and improving resolution, which is vital for resolving the small H-F and H-H coupling constants.

-

Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: zg30 (A standard 30-degree pulse experiment)

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Causality: This wide window ensures all signals, including any potential impurities, are captured.

-

Number of Scans (NS): 16. Causality: Co-adding scans improves the signal-to-noise ratio, which scales with the square root of NS.

-

Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient relaxation of the protons between scans, ensuring accurate signal integration.

-

Acquisition Time (AQ): ~4 seconds. Causality: A longer acquisition time yields better digital resolution in the final spectrum.

-

Caption: Standard workflow for ¹H NMR analysis.

Interpreting the Spectrum: A Practical Walk-through

Upon processing the data, the resulting spectrum should be analyzed by assigning each signal based on its three key characteristics: chemical shift (δ), integration, and multiplicity.

-

Calibration: Set the TMS peak to exactly δ 0.00 ppm.

-

Methyl Singlet Assignment: Locate the sharp singlet expected around δ 2.7 ppm. Integrate this peak and set its value to 3H. This serves as the integration reference for the other signals.

-

Aromatic Region Analysis: The region between δ 7.8 and 8.4 ppm will contain the three aromatic proton signals. The total integration of this region should correspond to 3H relative to the methyl peak.

-

Carefully examine the splitting patterns. The signal with the largest primary coupling constant (the ortho ³JHF) is likely H-4'.

-

The remaining two signals, H-2' and H-6', will have smaller meta couplings. Their definitive assignment may require advanced 2D NMR experiments like COSY or NOESY, but their positions can be predicted based on the combined deshielding effects of the substituents.

-

To confirm H-F couplings, a ¹⁹F-decoupled ¹H NMR experiment can be performed. In this experiment, all H-F couplings would collapse, simplifying the multiplets into patterns dictated only by H-H couplings[8]. For example, the complex multiplet for H-4' would simplify to a triplet (from coupling to H-2' and H-6').

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how multiple, electronically distinct substituents create a complex but fully interpretable dataset. The spectrum is characterized by a downfield methyl singlet and three distinct aromatic multiplets between δ 7.8 and 8.4 ppm. A thorough analysis, grounded in an understanding of inductive and resonance effects, along with the predictable nature of H-H and H-F coupling constants, allows for the unambiguous assignment of each proton. The protocols and theoretical framework presented in this guide provide researchers with the necessary tools to perform and interpret this analysis with confidence, ensuring the structural integrity of this valuable chemical intermediate in their research and development endeavors.

References

-

Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]

-

Dalton, J. T., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

Reddit r/Chempros. (2023). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

PubMed. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

-

ChemWhat. (n.d.). 3′-FLUORO-5′-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 202664-54-8. Retrieved from [Link]

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

Sources

- 1. This compound | 202664-54-8 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. rsc.org [rsc.org]

- 4. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. The Duke NMR Center Coupling constants [sites.duke.edu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry of 3'-Fluoro-5'-(trifluoromethyl)acetophenone

Introduction

3'-Fluoro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of pharmaceutical intermediates.[1] A precise and thorough characterization of such molecules is paramount for ensuring the identity, purity, and stability of drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[2][3] This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, detailing predictable fragmentation patterns under various ionization conditions and offering robust, field-tested protocols for its analysis.

Molecular Profile

A comprehensive understanding of the analyte's fundamental properties is the prerequisite for any mass spectrometric analysis.

-

Chemical Structure:

Figure 1. Structure of this compound.

-

Molecular Formula: C₉H₆F₄O[4]

-

Molecular Weight (Monoisotopic Mass): 206.0355 Da[4]

These values form the basis for identifying the molecular ion and interpreting the subsequent mass spectra.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)